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Compound of Interest

Compound Name: S2101

Cat. No.: B15583425

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to address specific issues that may be encountered during experiments involving the
combination of cabozantinib and nivolumab.

Frequently Asked Questions (FAQSs)

Q1: What are the most common adverse events (AEs) observed with cabozantinib and
nivolumab combination therapy?

The most frequently reported treatment-related adverse events (TRAES) of any grade in the
pivotal CheckMate 9ER trial were diarrhea, palmar-plantar erythrodysesthesia (hand-foot
syndrome), hypertension, hypothyroidism, fatigue, and elevated liver enzymes (ALT/AST).[1]

Q2: How does the incidence of Grade 3 or 4 adverse events with the combination compare to
sunitinib monotherapy?

In the CheckMate 9ER trial, the incidence of Grade 3 or 4 treatment-related adverse events
was 65% in the nivolumab plus cabozantinib group compared to 54% in the sunitinib group.[2]
The most common Grade 3 or 4 TRAESs for the combination were hypertension, palmar-plantar

erythrodysesthesia, and diarrhea.[2]
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Q3: What is the general approach to managing adverse events with this combination therapy?

Management of AEs associated with cabozantinib and nivolumab involves a multi-pronged
approach including prophylactic measures, supportive care, dose modifications (interruptions
and reductions) of cabozantinib, and holding nivolumab.[1] For immune-related adverse events
(irAEs), immunosuppressive therapy, such as corticosteroids, may be required.[1]

Q4: How can one differentiate between an adverse event caused by cabozantinib versus an
immune-related adverse event from nivolumab, especially with overlapping toxicities?

Distinguishing the causative agent for overlapping toxicities like diarrhea or hepatitis can be
challenging. A key strategy is to hold both drugs and monitor the time to resolution. Adverse
events related to cabozantinib often resolve or improve within a few days of holding the drug. If
the AE persists or worsens despite holding both agents, it is more likely to be an immune-
related event from nivolumab, and initiation of immunosuppressive therapy should be
considered.[2]

Q5: Are there any treatment-related deaths associated with this combination?

In the CheckMate 9ER trial, one treatment-related death (due to small intestine perforation)
was reported in the nivolumab plus cabozantinib arm.[3]

Troubleshooting Guides for Common Adverse

Events
Diarrhea

Initial Assessment:

o Grading: Determine the severity of diarrhea based on the National Cancer Institute Common
Terminology Criteria for Adverse Events (CTCAE).

o Etiology: Evaluate for infectious causes, especially Clostridium difficile, if clinically indicated.
o Hydration Status: Assess for signs of dehydration and electrolyte imbalances.

Management Protocol:
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Grade Recommended Action

- Initiate loperamide (4 mgq initially, then 2 mg

every 4 hours or after each unformed stool, not
Grade 1

to exceed 16 mg/day).- Encourage oral

hydration and a bland, low-fiber diet.

- Continue loperamide as above.- If diarrhea

persists for >24 hours, hold cabozantinib.-
Grade 2 _ o

Monitor electrolytes and provide intravenous

fluids if necessary.

- Hold both cabozantinib and nivolumab.-
Hospitalization may be required for intravenous
hydration and electrolyte replacement.- If
immune-mediated colitis is suspected (e.qg.,
Grade 3/4 abdominal pain, blood in stool), initiate high-
dose corticosteroids (e.g., prednisone 1-2
mg/kg/day or equivalent).- Once symptoms
improve to Grade <1, corticosteroids can be

tapered over at least 4-6 weeks.

Re-challenge Strategy:

 After resolution to Grade <1, cabozantinib may be restarted at a reduced dose.

Hepatotoxicity (Elevated ALT/AST)

Initial Assessment:

e Monitoring: Monitor liver function tests (ALT, AST, bilirubin) at baseline and regularly during
treatment.

» Etiology: Rule out other causes of liver injury, such as viral hepatitis, alcohol use, or other
hepatotoxic medications.

Management Protocol:
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Grade (ALT/AST Elevation) Recommended Action

- Hold cabozantinib. If no improvement, hold
Grade 2 (>3t0o 5 x ULN) nivolumab as well.- Monitor LFTs every 1-2
days.

- Hold both cabozantinib and nivolumab.- If

immune-mediated hepatitis is suspected, initiate
Grade 3 (>5 to 20 x ULN) ] }

prednisone 1-2 mg/kg/day or equivalent.-

Monitor LFTs daily.

- Permanently discontinue both cabozantinib
Grade 4 (>20 x ULN) and nivolumab.- Administer high-dose
rade 4 (>20 x
intravenous corticosteroids (e.g.,

methylprednisolone 1-2 mg/kg/day).

Re-challenge Strategy:

o For Grade 2 or 3 hepatotoxicity that resolves to baseline, consider re-challenging with
cabozantinib at a reduced dose. Re-challenge with nivolumab should be considered with

caution, especially if corticosteroids were required.

Dermatologic Toxicities (Rash, Palmar-Plantar
Erythrodysesthesia)

Initial Assessment:
o Grading: Assess the severity and extent of the rash or PPE.
e Symptoms: Note the presence of pruritus, pain, or blistering.

Management Protocol:
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Grade

Recommended Action

Grade 1/2

- Rash: Topical corticosteroids, oral
antihistamines for pruritus.- PPE: Urea-based
creams, moisturizers, and avoidance of
pressure on affected areas. Consider dose
reduction of cabozantinib if PPE is persistent or

bothersome.

Grade 3

- Hold cabozantinib and nivolumab.- For severe
rash, consider a short course of oral
corticosteroids.- For severe PPE, interrupt
cabozantinib until improvement to Grade <1,

then resume at a reduced dose.

Grade 4 (e.g., Stevens-Johnson

Syndrome/Toxic Epidermal Necrolysis)

- Permanently discontinue both drugs.-
Hospitalize for supportive care and high-dose

systemic corticosteroids.

Quantitative Data on Adverse Events

Table 1: Incidence of Common Treatment-Related Adverse Events (Any Grade and Grade =3)

in the CheckMate 9ER Trial
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Adverse Event Any Grade (%) Grade 23 (%)

Diarrhea 64 7

Palmar-Plantar

Erythrodysesthesia 40 8
Hypertension 35 13
Hypothyroidism 34 0.3
Fatigue 32 3
Increased ALT 28 5
Decreased Appetite 28 2.5
Nausea 27 19
Increased AST 24 3.4

Source: CheckMate 9ER Clinical Trial Data[1]

Table 2: Dose Modifications due to Treatment-Related Adverse Events in the CheckMate 9ER

Trial
Dose Modification Cabozantinib + Nivolumab Arm (%)
Cabozantinib Dose Reduction 56
Cabozantinib Dose Interruption 68
Nivolumab Dose Interruption 72
Discontinuation of either drug 19.7
Discontinuation of both drugs 5.6

Source: CheckMate 9ER Clinical Trial Data

Experimental Protocols
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Protocol 1: In Vitro T-Cell Activation and Cytokine
Release Assay

Objective: To assess the immunomodulatory effects of nivolumab and cabozantinib on T-cell
activation and cytokine production.

Materials:

Human peripheral blood mononuclear cells (PBMCs)

 RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-
streptomycin

» Anti-CD3 and anti-CD28 antibodies

» Nivolumab, Cabozantinib

¢ Cell proliferation dye (e.g., CFSE)

e Human cytokine ELISA or multiplex bead array Kkits (e.g., for IFN-y, TNF-a, IL-2, IL-10)
o 96-well cell culture plates

e Flow cytometer

ELISA plate reader or multiplex array reader
Methodology:

o PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density
gradient centrifugation.

o Cell Staining (for proliferation): Label PBMCs with CFSE according to the manufacturer's
protocol.

o Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 pg/mL in PBS) overnight
at 4°C. Wash the plate with sterile PBS before use.
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Cell Seeding: Seed the CFSE-labeled PBMCs at a density of 2 x 1075 cells/well in complete
RPMI-1640 medium.

Treatment: Add soluble anti-CD28 antibody (e.g., 1 ug/mL) to all wells except the
unstimulated control. Add nivolumab, cabozantinib, or the combination at various
concentrations to the respective wells. Include appropriate vehicle controls.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for
cytokine analysis.

Cytokine Analysis: Measure the concentrations of IFN-y, TNF-q, IL-2, and IL-10 in the
collected supernatants using ELISA or a multiplex bead array system according to the
manufacturer's instructions.

Proliferation Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry to
determine the extent of T-cell proliferation.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of cabozantinib on key tyrosine kinases
(VEGFR2, MET, AXL).

Materials:

Recombinant human VEGFR2, MET, and AXL kinase enzymes
Kinase-specific peptide substrates

ATP

Cabozantinib

Kinase assay buffer

ADP-GIlo™ Kinase Assay kit (Promega) or similar
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o 384-well plates
o Plate reader capable of luminescence detection
Methodology:

o Reagent Preparation: Prepare serial dilutions of cabozantinib in kinase assay buffer. Prepare
a solution of the kinase enzyme and its corresponding peptide substrate in kinase assay
buffer.

o Reaction Setup: In a 384-well plate, add the cabozantinib dilutions.

e Kinase Reaction Initiation: Add the kinase/substrate mixture to each well. Initiate the kinase
reaction by adding ATP.

 Incubation: Incubate the plate at room temperature for the time specified in the kinase assay
kit protocol (typically 60 minutes).

o ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using
the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step
addition of reagents followed by luminescence reading.

o Data Analysis: Calculate the percent inhibition of kinase activity for each cabozantinib
concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a
four-parameter logistic curve.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Mechanism of action and potential for adverse events of cabozantinib and nivolumab.
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T-Cell Activation Assay Workflow

Isolate PBMCs

'

Label with CFSE Coat Plate with Anti-CD3

'

Seed PBMCs

:

Add Anti-CD28, Nivolumab,
Cabozantinib, or Combination

:

Incubate 72-96h

'

Collect Supernatant P Harvest Cells
Analyze Cytokines (ELISA/Multiplex) Analyze Proliferation (Flow Cytometry)

Click to download full resolution via product page

Caption: Experimental workflow for in vitro T-cell activation and cytokine release assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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